molecular formula C9H9N3O B1423436 1-(3-methoxyphenyl)-1H-1,2,4-triazole CAS No. 1334149-02-8

1-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B1423436
CAS No.: 1334149-02-8
M. Wt: 175.19 g/mol
InChI Key: RVXYBZJWRMTUIN-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methoxybenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reagent addition. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 1-(3-hydroxyphenyl)-1H-1,2,4-triazole, while reduction of the triazole ring can produce 1-(3-methoxyphenyl)-1,2-dihydro-1H-1,2,4-triazole.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-methoxyphenyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function. The methoxy group can also participate in interactions with proteins and other biomolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1-phenyl-1H-1,2,4-triazole: Lacks the methoxy group, which may result in different reactivity and biological activity.

    1-(4-methoxyphenyl)-1H-1,2,4-triazole: The position of the methoxy group can influence the compound’s properties and interactions.

    1-(3-hydroxyphenyl)-1H-1,2,4-triazole: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.

The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXYBZJWRMTUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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